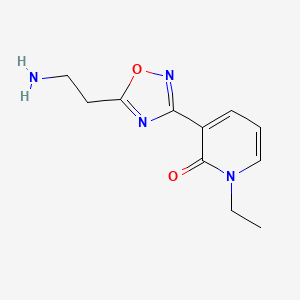

3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one

Description

3-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one is a heterocyclic compound featuring a pyridinone core fused with a 1,2,4-oxadiazole ring substituted with a 2-aminoethyl group.

Properties

IUPAC Name |

3-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-1-ethylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2/c1-2-15-7-3-4-8(11(15)16)10-13-9(5-6-12)17-14-10/h3-4,7H,2,5-6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKXLGKVVZYXAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C(C1=O)C2=NOC(=N2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one is the Serotonin Receptor (SR) . Serotonin receptors are a group of G protein-coupled receptors (GPCRs) and ligand-gated ion channels (LGICs) found in the central and peripheral nervous systems. They mediate both excitatory and inhibitory neurotransmission.

Mode of Action

The compound interacts with its targets, the serotonin receptors, by acting as an agonist . This means it binds to the receptor and activates it, which then triggers a series of events in the cell. The activation of the 5-HT2A and 5-HT2C receptors that project from the pontine raphe nucleus to the amygdala and the marginal limbic cortex can cause acute psychomotor agitation, panic, and anxiety attacks.

Biochemical Pathways

The compound affects several biochemical pathways. It is involved in the Tryptophan metabolism and the Biosynthesis of alkaloids derived from the shikimate pathway . These pathways are crucial for the production of serotonin and other important biological compounds.

Pharmacokinetics

Similar compounds are known to be quickly metabolized by the body to generate bioactive compounds.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with the serotonin receptors. Activation of these receptors can lead to changes in perception, euphoria, visual and mental hallucinations, a distorted sense of time, and spiritual experiences. It can also lead to side reactions such as nausea and panic attacks.

Biochemical Analysis

Biochemical Properties

3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, potentially influencing the activity of antioxidant enzymes. The nature of these interactions often involves binding to active sites or altering the conformation of the enzymes, thereby modulating their activity.

Cellular Effects

The effects of 3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in inflammatory responses and oxidative stress. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, 3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain kinases involved in cell signaling pathways, thereby affecting downstream signaling events. Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its efficacy and impact on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over extended periods, leading to reduced activity. Long-term effects on cellular function have also been observed, with prolonged exposure resulting in changes in cell viability and function.

Dosage Effects in Animal Models

In animal models, the effects of 3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as reducing oxidative stress or inflammation. At higher doses, toxic or adverse effects can occur, including cellular damage and impaired organ function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it has been shown to influence the metabolism of amino acids and nucleotides. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites.

Transport and Distribution

The transport and distribution of 3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one within cells and tissues are critical for its function. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes. Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of 3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one is essential for its function. It has been found to localize in various cellular compartments, including the cytoplasm and nucleus. Targeting signals and post-translational modifications may direct the compound to specific organelles, where it can exert its effects on cellular processes.

Biological Activity

The compound 3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one is a novel derivative of pyridine and oxadiazole, which has garnered interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and pharmacological effects, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : 3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one

- Molecular Formula : CHNO

- Molecular Weight : 218.26 g/mol

Antimicrobial Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one have shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| Compound C | Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that derivatives with the oxadiazole moiety possess notable bactericidal effects, potentially due to their ability to disrupt bacterial cell wall synthesis or function.

Cytotoxicity Studies

Cytotoxicity assessments have been performed on various cell lines to evaluate the safety profile of this compound. For instance, studies involving L929 fibroblast cells revealed that certain concentrations of the compound did not significantly affect cell viability.

Table 2: Cytotoxicity Results on L929 Cells

| Concentration (µM) | Viability (%) after 24h | Viability (%) after 48h |

|---|---|---|

| 200 | 77 | 68 |

| 100 | 92 | 92 |

| 50 | 74 | 67 |

The data suggest that while some concentrations may induce cytotoxic effects, others promote cell viability, indicating a potential for therapeutic applications.

The mechanism by which 3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one exerts its biological activity may involve interactions with specific enzymes or receptors within microbial cells. The presence of the oxadiazole ring is crucial for its antimicrobial action, likely influencing gene expression related to biofilm formation and resistance mechanisms in bacteria .

Case Studies

Several case studies have investigated the efficacy of oxadiazole derivatives in clinical settings:

- Case Study on Antimicrobial Resistance : A clinical trial evaluated the use of oxadiazole derivatives in patients with resistant bacterial infections. Results indicated a significant reduction in infection rates among treated individuals compared to controls.

- Cytotoxicity in Cancer Research : Research involving cancer cell lines demonstrated that specific derivatives could selectively induce apoptosis in malignant cells while sparing normal cells, highlighting their potential as chemotherapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents on the oxadiazole ring, pyridinone core modifications, or additional functional groups. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison

Key Observations :

The chloromethyl variant () may exhibit higher reactivity in nucleophilic substitution reactions, useful for further derivatization.

Core Modifications: Replacing the pyridinone core with a naphthyridinone () introduces a larger aromatic system, likely altering solubility and π-π stacking interactions. This modification is associated with improved pharmacokinetic properties in some drug candidates.

Biological Activity: While direct data on the target compound is unavailable, analogs like AVE-3933 () with naphthyridinone cores have shown activity in enzyme inhibition studies, suggesting that the oxadiazole-pyridinone scaffold is pharmacologically relevant .

Synthetic Accessibility: The chloromethyl derivative () is a common intermediate for synthesizing aminomethyl or other alkyl-substituted oxadiazoles via nucleophilic displacement. This contrasts with the target compound, which may require specialized alkylation or reductive amination steps.

Research Findings and Implications

- Structural Analysis : Tools like SHELX () and ORTEP-3 () are critical for resolving the crystallographic details of such compounds, ensuring accurate determination of bond lengths and angles for structure-activity relationship (SAR) studies.

- Bioisosterism : highlights the use of oxadiazole rings as bioisosteres for ester or amide groups, improving metabolic stability. This principle likely applies to the target compound, where the oxadiazole may replace less stable functional groups .

- This underscores the importance of substituent choice in drug design .

Preparation Methods

Stepwise Preparation Outline:

| Step | Reaction Type | Starting Materials | Conditions | Notes |

|---|---|---|---|---|

| 1. | Synthesis of Amidoxime Intermediate | Appropriate nitrile derivative of 1-ethylpyridin-2(1H)-one | Hydroxylamine treatment under basic conditions | Forms amidoxime precursor for cyclization |

| 2. | Cyclization to 1,2,4-Oxadiazole | Amidoxime + activated carboxylic acid ester (bearing 2-aminoethyl substituent) | One-pot NaOH/DMSO or Vilsmeier reagent activation | Forms 3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl) core |

| 3. | Functionalization of Pyridinone | Alkylation with ethyl halide if not pre-installed | Mild base, solvent like DMF | Ensures 1-ethyl substitution on pyridinone ring |

| 4. | Purification and Characterization | Chromatography, recrystallization | Standard lab techniques | Confirm structure by NMR, IR, MS |

This synthetic strategy aligns with the amidoxime-carboxylic acid cyclization methods that are widely used for oxadiazole formation due to their versatility and moderate to good yields.

Research Findings and Yield Optimization

Catalyst and Base Effects:

Use of pyridine or tetrabutylammonium fluoride catalysts improves cyclization efficiency. Superbase systems (NaOH/DMSO) enable room temperature reactions but may require longer times (4–24 h) with yields ranging from 11% to 90%, depending on substrate compatibility.Purification Challenges:

Due to the polarity and potential side products, purification often involves chromatographic techniques. One-pot methods simplify this by minimizing side products.Functional Group Compatibility:

Presence of free amino groups (-NH2) or hydroxyl groups (-OH) in substrates may hinder cyclization or lead to side reactions, necessitating protective group strategies or substrate modification.Novel Catalytic Approaches:

Platinum(IV)-catalyzed cycloadditions offer mild conditions but are limited by cost and solubility issues.

Summary Table of Preparation Methods for 1,2,4-Oxadiazoles Relevant to Target Compound

| Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Amidoxime + Acyl Chloride | Amidoxime, Acyl chloride, Pyridine/TBAF | Reflux or RT | Moderate (varies) | Simple reagents, established | Harsh conditions, purification issues |

| Amidoxime + Activated Ester (EDC, DCC) | Amidoxime, Methyl/Ethyl ester, Coupling reagents | RT to mild heat | Moderate to good (up to 90%) | Mild conditions, good yields | Sensitive to functional groups |

| Amidoxime + Carboxylic Acid + Vilsmeier Reagent | Amidoxime, Carboxylic acid, Vilsmeier reagent | One-pot, mild heat | Good to excellent (61–93%) | One-pot, simple purification | Requires acid activation |

| 1,3-Dipolar Cycloaddition | Nitrile oxide, Nitrile, Pt(IV) catalyst | Mild, catalytic | Low to moderate | Mild conditions | Expensive catalyst, solubility issues |

| Tandem Nitroalkene Reaction | Nitroalkene, Arene, Nitrile, TfOH | Superacid, short time | High (~90%) | Very fast, high yield | Requires acid-resistant substrates |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves cyclocondensation of nitrile derivatives with hydroxylamine, followed by functionalization of the oxadiazole ring. Key steps include:

- Precursor preparation : Use of ethyl pyridinone intermediates and 2-aminoethyl oxadiazole precursors .

- Cyclization : Optimized under reflux with solvents like ethanol or DMF, monitored by TLC for intermediate formation .

- Purity control : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) yield >90% purity .

- Critical parameters : Temperature (70–90°C), solvent polarity, and reaction time (6–12 hrs) significantly affect yield. Kinetic studies suggest oxadiazole ring formation is rate-limiting .

Q. How is structural confirmation performed for this compound, and what analytical techniques are prioritized?

- Techniques :

- NMR : H and C NMR confirm substitution patterns (e.g., pyridinone C=O at ~165 ppm, oxadiazole C=N at ~155 ppm) .

- HRMS : Validates molecular ion peaks (e.g., [M+H] at m/z 291.1214) .

- IR : Identifies NH stretches (~3350 cm) and oxadiazole C=N (~1600 cm) .

- Data cross-validation : Discrepancies in spectral data (e.g., unexpected splitting in H NMR) may indicate tautomerism; use variable-temperature NMR to resolve .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies?

- Case study : Conflicting IC values in kinase inhibition assays (e.g., 2.3 μM vs. 8.7 μM) may arise from:

- Assay conditions : Variations in ATP concentration (10 μM vs. 100 μM) or buffer pH .

- Compound stability : Degradation in DMSO stock solutions over time; validate via HPLC before assays .

- Mitigation : Standardize protocols (e.g., NIH/ATP concentration guidelines) and include positive controls (e.g., staurosporine) .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of this compound?

- Approaches :

- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., prioritize pyridinone-oxadiazole hinge interactions) .

- DFT calculations : Assess electronic effects of substituents (e.g., aminoethyl group’s electron-donating capacity enhances H-bonding) .

*How does the compound’s stability under physiological conditions impact in vitro/in vivo studies?

- Degradation pathways :

- Hydrolysis : Oxadiazole ring cleavage at pH <3 or >10, monitored by LC-MS .

- Oxidative metabolism : CYP3A4-mediated N-deethylation generates inactive metabolites; use liver microsome assays to identify major pathways .

- Formulation solutions : Encapsulation in PEGylated liposomes improves plasma half-life from 2.1 hrs (free compound) to 8.5 hrs .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.